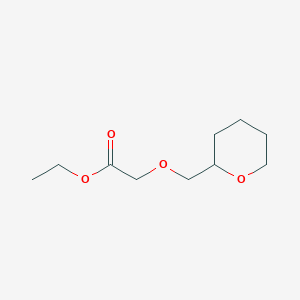
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate
概要
説明
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate is an organic compound that belongs to the class of beta-keto esters It is characterized by the presence of a pyridine ring attached to the acetoacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetoacetate with 3-pyridylmethyl chloride in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl alpha-(3-pyridylmethyl)acetoacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols.
科学的研究の応用
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of ethyl alpha-(3-pyridylmethyl)acetoacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the pyridine ring, which can participate in coordination with metal ions or other reactive species.
類似化合物との比較
Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate can be compared with other beta-keto esters such as ethyl acetoacetate and methyl acetoacetate. While these compounds share similar reactivity patterns, the presence of the pyridine ring in ethyl alpha-(3-pyridylmethyl)acetoacetate imparts unique properties, such as enhanced coordination ability and potential biological activity .
List of Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Diethyl malonate
- Ethyl benzoylacetate
These compounds are commonly used in organic synthesis and share some reactivity characteristics with ethyl alpha-(3-pyridylmethyl)acetoacetate.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
ethyl 3-oxo-2-(pyridin-3-ylmethyl)butanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-6,8,11H,3,7H2,1-2H3 |
InChIキー |
QHXZPYHSQPRBEI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CN=CC=C1)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(3,3-Dimethylbutoxy)-5-ethoxyphenyl]ethanone](/img/structure/B8500504.png)
![2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B8500511.png)



![6-bromo-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8500538.png)
![3-[4-(2-Acetamidopropyl)phenyl]prop-2-enoic acid](/img/structure/B8500543.png)



